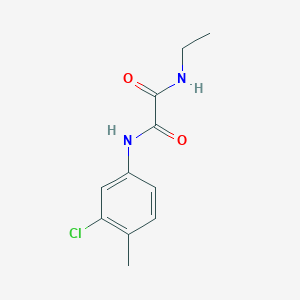

N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide, also known as acetamiprid, is a neonicotinoid insecticide that is widely used in agriculture and horticulture. It was first introduced in the market in 1995 and has since become a popular alternative to other insecticides due to its high efficacy and low toxicity to non-target organisms.

Mechanism of Action

Acetamiprid is a neonicotinoid insecticide that acts as an agonist at the nicotinic acetylcholine receptors in insects. It binds to the receptor, causing the influx of calcium ions and the release of neurotransmitters. This leads to overstimulation of the nervous system, resulting in paralysis and death of the insect. Acetamiprid has a high affinity for the insect's receptors, making it highly effective at low concentrations.

Biochemical and Physiological Effects

Acetamiprid has been shown to have a low toxicity to mammals, birds, and fish. It is rapidly metabolized in the body and excreted in the urine. Acetamiprid does not accumulate in the body, making it a safer alternative to other insecticides that can persist in the environment. However, studies have shown that N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide can have sublethal effects on non-target organisms, such as bees and other pollinators. These effects include impaired learning and memory, reduced foraging activity, and decreased reproductive success.

Advantages and Limitations for Lab Experiments

Acetamiprid is a widely used insecticide in laboratory experiments due to its high efficacy and low toxicity to non-target organisms. It is easy to handle and has a long shelf life. However, N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide is not effective against all insect pests and can have sublethal effects on non-target organisms. In addition, the use of N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide in laboratory experiments can lead to the development of resistance in insect populations, making it less effective over time.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide. One area of research is the development of new formulations that reduce the sublethal effects on non-target organisms. Another area of research is the development of new insecticides that are more effective against resistant insect populations. Finally, there is a need for more research on the long-term effects of N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide on the environment and non-target organisms.

Synthesis Methods

Acetamiprid is synthesized by reacting 2-chloro-5-chloromethylpyridine with ethylenediamine in the presence of a base. The resulting product is then reacted with ethyl chloroformate to form the final product. The synthesis method of N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide is well-established and has been optimized for large-scale production.

Scientific Research Applications

Acetamiprid has been extensively studied for its insecticidal properties. It is effective against a wide range of insect pests, including aphids, whiteflies, thrips, and leafhoppers. Acetamiprid works by binding to the nicotinic acetylcholine receptors in the insect's nervous system, leading to paralysis and death. It has been shown to have a low toxicity to mammals, birds, and fish, making it a safer alternative to other insecticides.

properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-ethyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-3-13-10(15)11(16)14-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUUDQXBGLQNFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 3,3'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(carbonylimino)]dibenzoate](/img/structure/B5175616.png)

![N-[4-(acetylamino)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5175622.png)

![4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5175630.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5175633.png)

![2,5-dimethyl-4-(3-{1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5175646.png)

![N-(2,5-dimethoxyphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5175655.png)

![8-[2-(4-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5175661.png)

![N-(2,4-difluorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5175674.png)

![1-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5175678.png)

![1-(3,4-dichlorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5175722.png)